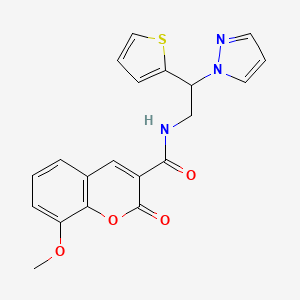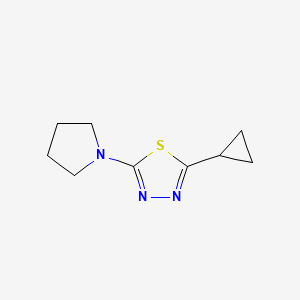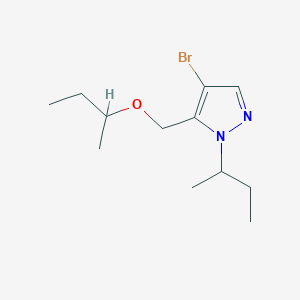
1-(3-Cyclobutyloxypiperidin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Cyclobutyloxypiperidin-1-yl)prop-2-en-1-one, also known as CPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CPP is a derivative of piperidine and has a unique structure that allows it to interact with various biological systems. In
Mecanismo De Acción
1-(3-Cyclobutyloxypiperidin-1-yl)prop-2-en-1-one binds to the NMDA receptor and acts as a competitive antagonist, blocking the binding of glutamate to the receptor. This results in a decrease in calcium influx and a reduction in the excitatory neurotransmission. 1-(3-Cyclobutyloxypiperidin-1-yl)prop-2-en-1-one has also been shown to have antioxidant properties, which may contribute to its protective effects on the cardiovascular system.
Biochemical and Physiological Effects:
1-(3-Cyclobutyloxypiperidin-1-yl)prop-2-en-1-one has been shown to have a wide range of biochemical and physiological effects. 1-(3-Cyclobutyloxypiperidin-1-yl)prop-2-en-1-one has been shown to improve memory and cognitive function in animal models. 1-(3-Cyclobutyloxypiperidin-1-yl)prop-2-en-1-one has also been shown to have protective effects on the cardiovascular system, reducing oxidative stress and inflammation. Additionally, 1-(3-Cyclobutyloxypiperidin-1-yl)prop-2-en-1-one has been shown to have immunomodulatory effects, regulating the activity of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Cyclobutyloxypiperidin-1-yl)prop-2-en-1-one has several advantages for use in lab experiments. It is a highly specific and potent NMDA receptor antagonist, making it a useful tool for studying the role of the NMDA receptor in various biological systems. Additionally, 1-(3-Cyclobutyloxypiperidin-1-yl)prop-2-en-1-one has antioxidant and anti-inflammatory properties, which may be useful in studying the effects of oxidative stress and inflammation on disease. However, the complex synthesis of 1-(3-Cyclobutyloxypiperidin-1-yl)prop-2-en-1-one may limit its availability and use in lab experiments.
Direcciones Futuras
There are several future directions for research involving 1-(3-Cyclobutyloxypiperidin-1-yl)prop-2-en-1-one. One area of interest is the role of 1-(3-Cyclobutyloxypiperidin-1-yl)prop-2-en-1-one in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 1-(3-Cyclobutyloxypiperidin-1-yl)prop-2-en-1-one's ability to improve memory and cognitive function may have therapeutic potential for these diseases. Another area of interest is the role of 1-(3-Cyclobutyloxypiperidin-1-yl)prop-2-en-1-one in cardiovascular disease, specifically in the prevention and treatment of atherosclerosis. Finally, the immunomodulatory effects of 1-(3-Cyclobutyloxypiperidin-1-yl)prop-2-en-1-one may have potential for the treatment of autoimmune diseases. Further research is needed to explore these potential applications of 1-(3-Cyclobutyloxypiperidin-1-yl)prop-2-en-1-one.
Conclusion:
In conclusion, 1-(3-Cyclobutyloxypiperidin-1-yl)prop-2-en-1-one is a chemical compound that has potential applications in scientific research. Its unique structure allows it to interact with various biological systems, including the central nervous system, cardiovascular system, and immune system. 1-(3-Cyclobutyloxypiperidin-1-yl)prop-2-en-1-one has been shown to have a wide range of biochemical and physiological effects, including improving memory and cognitive function, reducing oxidative stress and inflammation, and regulating the activity of immune cells. Further research is needed to explore the potential therapeutic applications of 1-(3-Cyclobutyloxypiperidin-1-yl)prop-2-en-1-one in neurodegenerative diseases, cardiovascular disease, and autoimmune diseases.
Métodos De Síntesis
The synthesis of 1-(3-Cyclobutyloxypiperidin-1-yl)prop-2-en-1-one involves several steps, including the reaction between piperidine and cyclobutanone, followed by the addition of acetic anhydride and propargyl bromide. The final product is obtained through purification and isolation techniques. The synthesis of 1-(3-Cyclobutyloxypiperidin-1-yl)prop-2-en-1-one is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
1-(3-Cyclobutyloxypiperidin-1-yl)prop-2-en-1-one has been used in scientific research to study various biological systems, including the central nervous system, cardiovascular system, and immune system. 1-(3-Cyclobutyloxypiperidin-1-yl)prop-2-en-1-one has been shown to bind to the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. 1-(3-Cyclobutyloxypiperidin-1-yl)prop-2-en-1-one has also been used to study the effects of oxidative stress on the cardiovascular system and the role of inflammation in disease.
Propiedades
IUPAC Name |
1-(3-cyclobutyloxypiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-12(14)13-8-4-7-11(9-13)15-10-5-3-6-10/h2,10-11H,1,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEQBDNBXNXGNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)OC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyclobutoxypiperidin-1-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

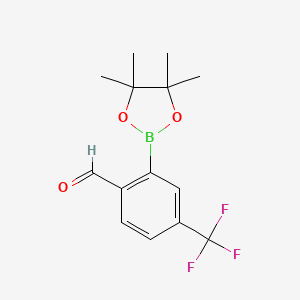
![1-allyl-4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2877706.png)
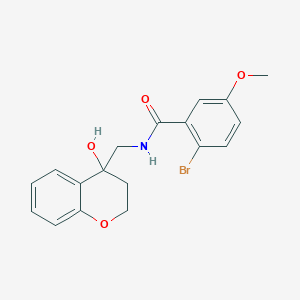
![5-((4-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2877713.png)
![(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2877714.png)
![2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-N-(4-methylbenzyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2877715.png)
![Bicyclo[2.2.1]heptane-2,3-dimethanol](/img/structure/B2877717.png)
![N-(2,3-dihydro-1H-inden-1-yl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2877718.png)
![6-methyl-3-{[4-(2-methylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2877719.png)
![N-(2,4-difluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2877720.png)
![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2877721.png)
